Home > Products > Screening Compounds P96604 > 1-[(Pyridin-4-yl)methyl]phthalazine
1-[(Pyridin-4-yl)methyl]phthalazine - 501901-70-8

1-[(Pyridin-4-yl)methyl]phthalazine

Catalog Number: EVT-12721591
CAS Number: 501901-70-8
Molecular Formula: C14H11N3
Molecular Weight: 221.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[(Pyridin-4-yl)methyl]phthalazine is a chemical compound that belongs to the class of phthalazine derivatives, which are characterized by a phthalazine core structure. This compound features a pyridinylmethyl substituent, which can influence its biological activity and chemical reactivity. Phthalazine derivatives have garnered interest in medicinal chemistry due to their potential applications in drug development, particularly as anticancer agents and in other therapeutic contexts.

Source

The synthesis and characterization of 1-[(Pyridin-4-yl)methyl]phthalazine can be traced through various research articles that explore the synthesis of related phthalazine derivatives and their biological activities. Notably, studies have highlighted the synthesis of novel phthalazine compounds and their potential applications in cancer therapy .

Classification

1-[(Pyridin-4-yl)methyl]phthalazine can be classified as:

  • Chemical Class: Phthalazine derivatives
  • Functional Groups: Contains a pyridine ring and a phthalazine moiety.
  • Potential Applications: Anticancer agents, pharmaceuticals.
Synthesis Analysis

Methods

The synthesis of 1-[(Pyridin-4-yl)methyl]phthalazine typically involves the reaction of phthalic anhydride with pyridine derivatives under specific conditions to form the desired product. For instance, one common method includes:

  1. Starting Materials: Phthalic anhydride and 4-pyridinemethanol.
  2. Reaction Conditions: The reaction is often conducted in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures, facilitating the formation of the phthalazine structure through cyclization processes.

Technical Details

The reaction mechanism generally involves:

  • Nucleophilic Attack: The nitrogen atom in the pyridine ring acts as a nucleophile, attacking the electrophilic carbon in the phthalic anhydride.
  • Cyclization: This leads to the formation of the phthalazine ring system through intramolecular interactions.

Characterization of synthesized compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the product .

Molecular Structure Analysis

Data

Key structural data include:

  • Molecular Formula: C14H12N2
  • Molecular Weight: Approximately 224.26 g/mol
  • Key Functional Groups: Pyridine ring, phthalazine core.
Chemical Reactions Analysis

Reactions

1-[(Pyridin-4-yl)methyl]phthalazine can undergo various chemical reactions typical for aromatic compounds:

  • Electrophilic Substitution: The presence of electron-donating groups can facilitate electrophilic substitution reactions on the aromatic rings.
  • Nucleophilic Reactions: The nitrogen atoms in the structure may participate in nucleophilic substitutions or complexation reactions with electrophiles.

Technical Details

The reactivity can be influenced by substituents on the aromatic rings, which modify electron density and sterics. For example, reactions with halogenated compounds or acyl chlorides can lead to further functionalization of the compound .

Mechanism of Action

Process

The mechanism of action for 1-[(Pyridin-4-yl)methyl]phthalazine, particularly in biological contexts, may involve:

  1. Target Interaction: Binding to specific proteins or enzymes involved in cancer cell proliferation or survival.
  2. Signal Transduction Pathways: Modulating pathways that lead to apoptosis or cell cycle arrest.

Data

Research indicates that similar phthalazine derivatives exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points vary based on purity and synthesis conditions but are generally reported around 150–200 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods confirming functional groups and structural integrity .

Applications

1-[(Pyridin-4-yl)methyl]phthalazine has potential applications in:

  • Medicinal Chemistry: As a scaffold for developing new anticancer drugs.
  • Biological Research: Investigating mechanisms of action against cancer cells.

Research continues to explore its efficacy against various cancer types, leveraging its unique structural properties for drug design .

Introduction to the Phthalazine-Pyridine Hybrid Scaffold

Historical Evolution of Diazine Heterocycles in Medicinal Chemistry

Diazine heterocycles—pyridazine, pyrimidine, and phthalazine—have evolved as critical scaffolds in drug design due to their distinctive electronic profiles and molecular recognition capabilities. Pyridazine (1,2-diazine), characterized by adjacent nitrogen atoms, exhibits a high dipole moment (~4.22 D) that facilitates π-π stacking and hydrogen-bonding interactions, enhancing target binding affinity [2]. Early applications leveraged these properties in central nervous system agents, exemplified by the monoamine oxidase inhibitor minaprine (approved 1972), though its clinical use was limited by adverse effects [2]. The phthalazine scaffold emerged prominently with the antihypertensive agent hydralazine (1953), which demonstrated the therapeutic potential of diazine fusion systems [2].

The 21st century witnessed a resurgence in diazine-based drug development, driven by advanced structural biology and rational design. Notable milestones include:

  • 2012: Ponatinib (imidazo[1,2-b]pyridazine) for leukemia [2]
  • 2014-2018: PARP inhibitors olaparib and talazoparib (phthalazinones) for ovarian cancer [1] [3]
  • 2020-2022: Relugolix (3-aminopyridazine) and deucravacitinib for prostate cancer and psoriasis, respectively [2]

Table 1: Evolution of Key Diazine-Based Therapeutics

Heterocycle CoreExemplar DrugTherapeutic TargetApproval Timeline
PyridazineMinaprineMonoamine oxidase1972 (Withdrawn 1996)
PhthalazineHydralazineVasodilation1953
PyridazinoneTepotinibc-MET kinase2021
Imidazo[1,2-b]pyridazineRisdiplamSMN2 splicing2020

This trajectory underscores diazines' transition from simple pharmacophores to sophisticated, target-specific scaffolds, setting the foundation for hybrid systems like 1-[(pyridin-4-yl)methyl]phthalazine [2] [3].

Significance of Phthalazine as a Privileged Scaffold in Bioactive Molecule Design

Phthalazine's status as a "privileged scaffold" stems from its versatile molecular interactions and proven clinical impact across diverse therapeutic areas. Structurally, the fused benzene-diazine system enables:

  • Planar geometry facilitating intercalation with biological macromolecules
  • Electron-deficient character promoting hydrogen bond acceptance (N1, N2) and π-stacking
  • Modifiable positions (C1, C4) for rational pharmacophore elaboration [1] [3]

PARP inhibition represents the most therapeutically validated application. Olaparib and talazoparib exploit phthalazine's ability to mimic nicotinamide ribose, forming critical hydrogen bonds with Gly863 and Ser904 residues in the PARP-1 catalytic domain [3]. Molecular docking studies confirm that phthalazine's lactam configuration optimally positions the carboxamide group for simultaneous H-bond donation and acceptance—a key requirement for enzymatic inhibition [3].

Beyond oncology, phthalazine derivatives demonstrate multi-target engagement:

  • Angiogenesis modulation: Vatalanib (N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine) inhibits all VEGF receptors by targeting the kinase domain's ATP-binding site [1] [5]
  • Neurological applications: Phthalazine-based AMPA receptor antagonists show anticonvulsant potential [1]
  • Metabolic disease: Aldose reductase inhibition for diabetic complications [1]

Table 2: Clinically Exploited Phthalazine Derivatives and Targets

CompoundBiological TargetTherapeutic ApplicationStructural Feature
OlaparibPARP-1 catalytic domainOvarian cancerPhthalazin-4(1H)-one
VatalanibVEGFR-1/2/3 ATP pocketSolid tumors (investigational)4-[(Pyridin-4-yl)methyl] linker
AZD2461PARP-1/2/3BRCA-deficient cancersN-substituted phthalazinone
KU58948PARP-1 with enhanced solubilityBroad-spectrum antitumorPiperazine-phthalazine hybrid

This therapeutic breadth confirms phthalazine's adaptability as a molecular platform for addressing complex disease mechanisms [1] [3].

Pharmacophoric Rationale for 4-Pyridylmethyl Substituent Positioning

The 4-pyridylmethyl group in 1-[(pyridin-4-yl)methyl]phthalazine exemplifies strategic vector optimization to enhance target engagement. This substituent addresses three critical pharmacophoric requirements:

  • Spatial Projection for Kinase Pocket Penetration:The methylene linker (-CH₂-) positions the pyridyl nitrogen 5.2–6.8 Å from the phthalazine N1, matching the distance between hinge-region hydrogen bond acceptors and hydrophobic subpockets in kinases like FGFR and VEGFR2. Molecular modeling confirms that this spacer enables pyridyl nitrogen interaction with conserved Glu/Lys residues while the phthalazine core engages the adenine-binding region [5].

  • Polarity Modulation:The pyridine ring reduces log P by ~0.8–1.2 units compared to phenyl analogs, balancing membrane permeability and aqueous solubility. This is critical for oral bioavailability, as evidenced by Vatalanib's >60% absorption in preclinical models [1] [5].

  • Dual Hydrogen-Bond Capacity:Protonation at pyridyl N (pKa ~5.2) enables salt bridge formation with aspartate/glutamate residues in physiological conditions. Simultaneously, the aromatic C-H groups act as weak hydrogen bond donors to backbone carbonyls—a feature exploited in FGFR inhibitors where the pyridylmethyl group donates H-bonds to Ala564 and Glu562 [2] [5].

Table 3: Binding Interactions Enabled by 4-Pyridylmethyl Group

Target ReceptorKey InteractionsFunctional Consequence
VEGFR-2Pyridyl N···Lys868 salt bridgeATP-competitive inhibition
CH₂ linker···Val899 hydrophobic contactEnhanced residence time
FGFR-1Pyridyl C-H···Ala564 H-bondHinge region stabilization
Phthalazine N1···Glu562 charge transferActive site occlusion
PARP-1Pyridyl π-system···Tyr907 stackingCatalytic domain allostery

Hybridization synergizes these properties: The phthalazine-pyridine conjugate exhibits a dipole moment >5 D, promoting orientation within polarized kinase cavities. Crystallographic studies of analogs reveal that the 90° dihedral angle between pyridyl and phthalazine planes creates a T-shaped geometry optimal for engaging shallow protein subsurfaces—a configuration unattainable with rigid fused systems [1] [5]. This vector-specific design underpins the pharmacophoric superiority of 4-pyridylmethyl over other positional isomers (2- or 3-pyridyl), which exhibit suboptimal hydrogen bond vectoring and steric clashes in receptor docking models [2] [5].

Properties

CAS Number

501901-70-8

Product Name

1-[(Pyridin-4-yl)methyl]phthalazine

IUPAC Name

1-(pyridin-4-ylmethyl)phthalazine

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

InChI

InChI=1S/C14H11N3/c1-2-4-13-12(3-1)10-16-17-14(13)9-11-5-7-15-8-6-11/h1-8,10H,9H2

InChI Key

WHOWNXIYXLWMGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2CC3=CC=NC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.